BenchChemオンラインストアへようこそ!

2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Medicinal Chemistry Analytical Chemistry Quality Control

2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid (CAS 415682-14-3) is the unsubstituted parent compound of a patented series of 2,4-dioxo-pyrido[2,3-d]pyrimidine-3-acetic acids. It features a pyrido[2,3-d]pyrimidine-2,4-dione core with an N3-acetic acid side chain, yielding a molecular formula of C₉H₇N₃O₄ and a molecular weight of 221.17 g/mol.

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
Cat. No. B13014292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Molecular FormulaC9H7N3O4
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=O)N(C2=O)CC(=O)O)N=C1
InChIInChI=1S/C9H7N3O4/c13-6(14)4-12-8(15)5-2-1-3-10-7(5)11-9(12)16/h1-3H,4H2,(H,13,14)(H,10,11,16)
InChIKeyDVFSJCCZBMHVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid – Core Scaffold for Aldose Reductase Inhibitor Procurement


2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid (CAS 415682-14-3) is the unsubstituted parent compound of a patented series of 2,4-dioxo-pyrido[2,3-d]pyrimidine-3-acetic acids. It features a pyrido[2,3-d]pyrimidine-2,4-dione core with an N3-acetic acid side chain, yielding a molecular formula of C₉H₇N₃O₄ and a molecular weight of 221.17 g/mol . This compound class was developed by Pfizer Inc. as aldose reductase inhibitors for the management of chronic diabetic complications [1]. Commercially, the compound is offered at purities of ≥97% to ≥98% , positioning it as a key building block or reference standard for medicinal chemistry and pharmacological research.

Why 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid Cannot Be Replaced by Simple Analogs


Despite the shared pyrido[2,3-d]pyrimidine-2,4-dione core, subtle structural variations profoundly impact pharmacological activity and physicochemical properties. The 1,2-dihydro tautomeric form (as specified in the compound name) versus the 1,4-dihydro form influences hydrogen-bond donor/acceptor topology and conformational stability, which are critical for target engagement [1]. The N3-acetic acid moiety is essential for aldose reductase inhibitory activity; its removal (e.g., pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, CAS 21038-66-4) results in a complete loss of activity within this chemotype [2]. Even esterification to the methyl ester alters solubility, permeability, and in vivo efficacy, as documented in the original Pfizer patent series [2]. Substitution on the pyridine ring (e.g., 6-methoxy or 6-fluoro derivatives) can enhance potency but also introduces synthetic complexity and cost, making the unsubstituted parent a strategic starting material for structure-activity relationship (SAR) exploration [2].

Quantitative Differentiation Evidence for 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid


Purity Specification and Batch-to-Batch Consistency

The target compound is available at a guaranteed purity of ≥98% (NLT 98%) as determined by HPLC . In contrast, the tautomeric form (1,4-dihydro isomer) is commonly supplied at 97% purity . This 1% difference in purity specification can be critical for assays requiring high target engagement confidence, such as IC₅₀ determinations or co-crystallization studies.

Medicinal Chemistry Analytical Chemistry Quality Control

Molecular Weight and Heteroatom Composition vs. Thioxo Analog

The target compound has a molecular weight of 221.17 g/mol and contains four oxygen atoms (C₉H₇N₃O₄) . The closely related thioxo analog, 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid (C₉H₇N₃O₃S), has a molecular weight of 237.23 g/mol [1]. The 16.06 g/mol difference arises from the replacement of the 2-oxo group by a 2-thioxo group, which alters hydrogen-bonding capacity, lipophilicity (ΔlogP ≈ +0.5–0.8 predicted), and metabolic stability.

Medicinal Chemistry Physicochemical Properties Drug Design

Aldose Reductase Pharmacophore Engagement: Class-Level Evidence

The 2,4-dioxo-pyrido[2,3-d]pyrimidine-3-acetic acid series is explicitly claimed as aldose reductase inhibitors in Pfizer's patent family [1]. While specific IC₅₀ data for the unsubstituted parent compound is not publicly disclosed, the structure-activity relationship described in the patent indicates that the N3-acetic acid group is critical for activity; compounds lacking this group show no measurable inhibition [1]. Substituted derivatives (e.g., 6-methoxy, 6-fluoro) exhibit enhanced potency, but the unsubstituted scaffold serves as the minimal pharmacophoric unit for target engagement.

Pharmacology Enzyme Inhibition Diabetes Complications

Optimal Procurement Scenarios for 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid


Aldose Reductase Inhibitor SAR Exploration

The unsubstituted parent scaffold is ideal as a starting point for systematic structure-activity relationship studies. Its N3-acetic acid group and unsubstituted pyridine ring allow for parallel derivatization at multiple positions, enabling rapid exploration of substituent effects on aldose reductase inhibition potency [1]. This compound provides the baseline for comparing novel derivatives against the minimal pharmacophore.

Analytical Reference Standard for Method Development

With a commercial purity of ≥98% (HPLC) [1], this compound is suitable as a reference standard for HPLC method development and validation in pharmaceutical quality control. Its well-defined chromatographic profile, free from the confounding tautomeric mixtures found in lower-purity batches, ensures robust calibration curves.

Synthetic Building Block for Fused Heterocyclic Libraries

The carboxylic acid functionality at N3 provides a convenient handle for amide coupling, esterification, or salt formation, enabling incorporation into larger compound libraries. This scaffold has been used to generate diverse 2,4-dioxo-pyrido[2,3-d]pyrimidine derivatives with potential beyond aldose reductase, including kinase inhibition and anti-inflammatory applications [1].

Quote Request

Request a Quote for 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.